molecular formula C13H11NO2 B1352932 4-Methyl-4'-nitro-1,1'-biphenyl CAS No. 2143-88-6

4-Methyl-4'-nitro-1,1'-biphenyl

Cat. No.: B1352932
CAS No.: 2143-88-6
M. Wt: 213.23 g/mol
InChI Key: XAIDWOFGGNDTPE-UHFFFAOYSA-N
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Description

4-Methyl-4’-nitro-1,1’-biphenyl is a chemical compound with the CAS Number: 2143-88-6. It has a molecular weight of 213.24 and its IUPAC name is 4-methyl-4’-nitro-1,1’-biphenyl .


Molecular Structure Analysis

The molecular structure of 4-Methyl-4’-nitro-1,1’-biphenyl can be represented by the InChI code: 1S/C13H11NO2/c1-10-2-4-11(5-3-10)12-6-8-13(9-7-12)14(15)16/h2-9H,1H3 .

Scientific Research Applications

Antimalarial Activity

4-Methyl-4'-nitro-1,1'-biphenyl derivatives have been found to possess significant antimalarial properties. A study by Werbel et al. (1986) investigated the synthesis and antimalarial activity of a series of related compounds. They observed high antimalarial potency against Plasmodium berghei in mice, leading to further studies on resistant strains of parasites and activity in primate models. The pharmacokinetic properties of these compounds suggest potential for clinical trials in humans (Werbel et al., 1986).

Nonlinear Optical Behavior

Muthuraman et al. (2001) explored the use of molecular complexes formed between 4-hydroxy-4'-nitrobiphenyl/stilbene and various pyridine-1-oxides for their quadratic nonlinear optical behavior. They found that these complexes exhibit second harmonic generation activity, which is crucial for applications in nonlinear optics (Muthuraman et al., 2001).

Applications in Amorphous Polymers

The cooperative motion of polar side groups in amorphous polymers, involving derivatives of this compound, was studied by Meng et al. (1996). Their research demonstrated high photoinduced birefringence in copolymers, suggesting applications in reversible optical storage and molecular electronics (Meng et al., 1996).

Biodegradation and Environmental Decontamination

Bhushan et al. (2000) reported on the chemotaxis and biodegradation of 3-methyl-4-nitrophenol, a major breakdown product of fenitrothion, an organophosphate insecticide. This study highlighted the potential of certain microorganisms in environmental bioremediation, degrading toxic compounds related to this compound (Bhushan et al., 2000).

Self-Assembled Monolayers on Diamond Substrates

Lud et al. (2006) investigated the formation of self-assembled monolayers (SAMs) of 4'-nitro-1,1-biphenyl-4-diazonium tetrafluoroborate on ultrananocrystalline diamond films. This research opens pathways for chemical functionalization in sensing and molecular electronics applications (Lud et al., 2006).

Liquid Crystalline Properties

Tandel and Patel (2014) synthesized a series of compounds with a biphenyl moiety, demonstrating their liquid crystalline properties. The introduction of polar nitro groups was found to significantly influence the molecular orientation and stability of these compounds (Tandel & Patel, 2014).

Biochemical Analysis

Biochemical Properties

4-Methyl-4’-nitro-1,1’-biphenyl plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of various substances in the body. The interaction with these enzymes can lead to the formation of reactive intermediates, which may further interact with cellular components, leading to various biochemical effects .

Cellular Effects

The effects of 4-Methyl-4’-nitro-1,1’-biphenyl on cells are diverse. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the activity of certain transcription factors, leading to changes in gene expression. Additionally, it can affect cellular metabolism by altering the activity of metabolic enzymes, leading to changes in the levels of various metabolites .

Molecular Mechanism

At the molecular level, 4-Methyl-4’-nitro-1,1’-biphenyl exerts its effects through several mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, its interaction with cytochrome P450 enzymes can result in the inhibition of these enzymes, affecting the metabolism of other substances. Additionally, it can induce changes in gene expression by modulating the activity of transcription factors .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-Methyl-4’-nitro-1,1’-biphenyl can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions but can degrade over time, leading to the formation of degradation products that may have different biochemical effects. Long-term exposure to this compound in in vitro or in vivo studies has shown that it can lead to persistent changes in cellular function .

Dosage Effects in Animal Models

The effects of 4-Methyl-4’-nitro-1,1’-biphenyl vary with different dosages in animal models. At low doses, it may have minimal effects, while at higher doses, it can lead to significant biochemical and physiological changes. For instance, high doses of this compound have been associated with toxic effects, including oxidative stress and cellular damage. Threshold effects have also been observed, where a certain dosage level is required to elicit a measurable biochemical response .

Metabolic Pathways

4-Methyl-4’-nitro-1,1’-biphenyl is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, leading to its biotransformation into various metabolites. These metabolites can further participate in biochemical reactions, affecting metabolic flux and the levels of different metabolites in the body. The compound’s metabolism can also influence its overall biochemical effects .

Transport and Distribution

Within cells and tissues, 4-Methyl-4’-nitro-1,1’-biphenyl is transported and distributed through specific mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. Additionally, its distribution within tissues can be influenced by its chemical properties, such as solubility and affinity for certain biomolecules. These factors determine its localization and accumulation in different cellular compartments .

Subcellular Localization

The subcellular localization of 4-Methyl-4’-nitro-1,1’-biphenyl is crucial for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the endoplasmic reticulum, where it can interact with enzymes involved in metabolic processes. Its localization can influence its biochemical effects and interactions with other biomolecules .

Properties

IUPAC Name

1-methyl-4-(4-nitrophenyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO2/c1-10-2-4-11(5-3-10)12-6-8-13(9-7-12)14(15)16/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAIDWOFGGNDTPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00431057
Record name 4-Methyl-4'-nitro-1,1'-biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00431057
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2143-88-6
Record name 4-Methyl-4′-nitro-1,1′-biphenyl
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2143-88-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Methyl-4'-nitro-1,1'-biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00431057
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The title compound was prepared by Suzuki coupling of 1-bromo4-nitrobenzene and 1-bromo-4-methylbenzene.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does the structure of the thiolate ligand on a gold nanocluster impact its catalytic activity in the synthesis of 4-methyl-4'-nitro-1,1'-biphenyl?

A1: The study by [] investigated the catalytic activity of supported Au25(SR)18/CeO2 nanoclusters, where R represents various thiolate ligands, in the Ullmann heterocoupling reaction between 4-methyl-iodobenzene and 4-nitro-iodobenzene to produce this compound. The research demonstrated that aromatic thiolate ligands, particularly 1-naphthalenethiolate (SNap), led to a significant increase in both the conversion rate of the reactants and the selectivity towards the desired heterocoupled product compared to aliphatic ligands. This enhanced catalytic activity is attributed to the influence of aromatic ligands on the electronic properties of the gold nanocluster, specifically by stabilizing the frontier orbitals (HOMO and LUMO) and dilating the Au13 core.

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